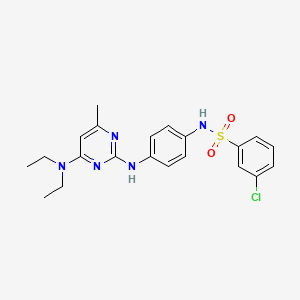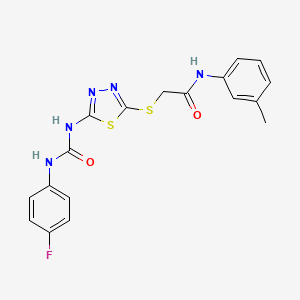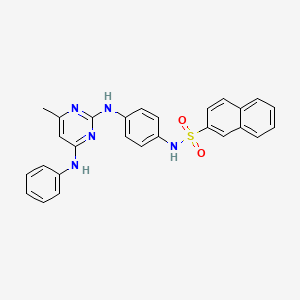![molecular formula C24H27N5O B11242802 [1,1'-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B11242802.png)
[1,1'-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features a biphenyl core linked to a piperazine ring substituted with a dimethylamino group and a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Piperazine Ring Formation: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Dimethylamino and Methylpyrimidine Substitution: The dimethylamino group and the methylpyrimidine moiety are introduced through further substitution reactions, often involving the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Catalyst Selection: Using palladium or nickel catalysts for coupling reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize efficiency.
Purification Techniques: Employing chromatography and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings and the piperazine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted biphenyl and piperazine derivatives.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes in catalysis.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, including adrenergic and serotonin receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for neurological and psychiatric disorders.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can result in various physiological effects, depending on the receptor subtype and tissue distribution.
Comparison with Similar Compounds
Similar Compounds
Benzophenone Derivatives: Compounds like benzophenone and its substituted derivatives share structural similarities with the biphenyl core.
Piperazine Derivatives: Compounds such as 1-(4-fluorophenyl)piperazine and 1-(4-methylphenyl)piperazine exhibit similar piperazine ring structures.
Pyrimidine Derivatives: Compounds like 2-(4-aminophenyl)pyrimidine and 2-(4-methylphenyl)pyrimidine share the pyrimidine moiety.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-yl(4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone lies in its multi-functional structure, which allows it to interact with a diverse range of biological targets. This multifunctionality makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H27N5O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H27N5O/c1-18-17-22(27(2)3)26-24(25-18)29-15-13-28(14-16-29)23(30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3 |
InChI Key |
NZFWKMJZUJMVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242729.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B11242736.png)
![1,1'-[3-(4-chlorophenyl)-6-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11242739.png)
![1-{3-[(4-Methoxyphenyl)methyl]-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one](/img/structure/B11242755.png)
![4-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzenesulfonamide](/img/structure/B11242758.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11242775.png)


![4-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242800.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide](/img/structure/B11242807.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11242818.png)
